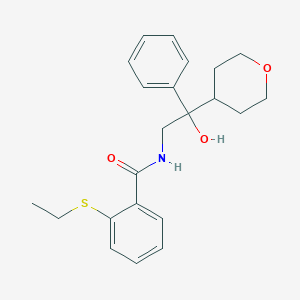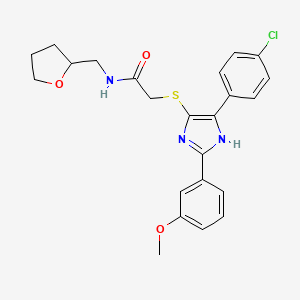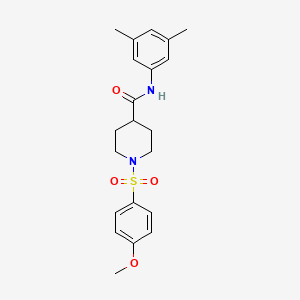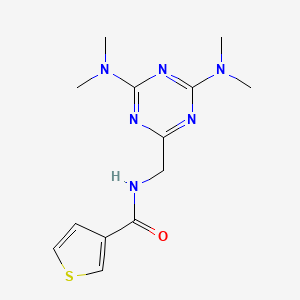![molecular formula C9H19ClN2O2S B2613161 2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-methylsulfanylpropan-1-one;hydrochloride CAS No. 2413869-56-2](/img/structure/B2613161.png)
2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-methylsulfanylpropan-1-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which this compound is a part of, can be achieved through two main synthetic strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecule contains a total of 28 bond(s). There are 12 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 tertiary amide(s) (aliphatic), 1 primary amine(s) (aliphatic), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 Pyrrolidine(s) .Chemical Reactions Analysis
The pyrrolidine ring, which is a part of this compound, is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The compound belongs to a class of molecules with potential in various fields of scientific research. Its structural relation to pyrrolidin-2-ones and derivatives indicates its relevance in synthesizing biologically active molecules. Pyrrolidin-2-ones, due to their presence in many natural products and medicinal molecules, are of significant interest. The ability to introduce various substituents into the nucleus of pyrrolidin-2-ones highlights the compound's potential in the synthesis of new medicinal molecules with improved biological activity. For instance, the synthesis of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones demonstrates the chemical versatility and potential for generating compounds with specific biological activities (Rubtsova et al., 2020).
Biological Activity
The compound's structural features, such as the pyrrolidin-1-yl group, are critical for its potential biological activities. For instance, derivatives of pyrrolidines and pyridines, which might share structural similarities with the compound , have shown a range of biological activities. The synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines, for example, provides insight into the chemoselective generation of compounds with potential antibacterial activity. These syntheses are indicative of the broader utility of related structures in medicinal chemistry, particularly in developing new therapeutic agents (Jahanshahi et al., 2018).
Catalysis and Synthetic Applications
Further, the compound's related structures have applications in catalysis, especially in the synthesis of ionic liquids and other complex molecules. For example, the solvent-free Al(OTf)3-catalyzed aminolysis of 1,2-epoxides by 2-picolylamine, leading to the synthesis of beta-amino alcohols and ionic liquids, showcases the potential utility of similar compounds in facilitating environmentally friendly chemical transformations. Such processes highlight the compound's relevance in synthesizing new materials and catalysts, which could be pivotal in green chemistry and sustainable chemical processes (Fringuelli et al., 2004).
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring , which is a common structure in many biologically active compounds. The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Biochemical Pathways
The compound also belongs to the class of organic compounds known as valine and derivatives . These compounds can interact with various biochemical pathways, but the exact pathways affected by “EN300-26619688” are unknown without specific studies.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial for its bioavailability. The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . These properties could influence the ADME properties of “EN300-26619688”.
Direcciones Futuras
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the future directions in the design of biologically active compounds based on this compound could involve further exploration of its pharmacophore space and the development of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
2-amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-methylsulfanylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S.ClH/c1-14-6-8(10)9(13)11-3-2-7(4-11)5-12;/h7-8,12H,2-6,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNLXTPFCKQGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)N1CCC(C1)CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2613080.png)

![1-(4-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2613084.png)


![Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride](/img/structure/B2613088.png)

![3-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2613091.png)




![Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2613101.png)